molecular formula C11H12N4O B15110970 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide

Cat. No.: B15110970
M. Wt: 216.24 g/mol
InChI Key: PPILURXFZZTNIE-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline-6-carboxylic acid.

    Amination: The carboxylic acid group is converted to an amide using ammonia or an amine under appropriate conditions.

    Hydrazide Formation: The amide is then treated with hydrazine hydrate to form the hydrazide derivative.

The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other quinoline-based compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-6-carboxylic acid: A precursor in the synthesis of the hydrazide derivative.

    4-Aminoquinoline: Known for its antimalarial properties.

    Quinoline-6-carboxylic acid: Another quinoline derivative with potential biological activities.

Uniqueness

4-Amino-2-methyl-quinoline-6-carboxylic acid hydrazide is unique due to its combination of an amino group, a methyl group, and a hydrazide moiety on the quinoline scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-amino-2-methylquinoline-6-carbohydrazide

InChI

InChI=1S/C11H12N4O/c1-6-4-9(12)8-5-7(11(16)15-13)2-3-10(8)14-6/h2-5H,13H2,1H3,(H2,12,14)(H,15,16)

InChI Key

PPILURXFZZTNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)NN)N

Origin of Product

United States

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